molecular formula C8H8N4O3S B1463034 1-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione CAS No. 1215906-72-1

1-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1463034
CAS No.: 1215906-72-1
M. Wt: 240.24 g/mol
InChI Key: SMLVDZXBXJAGHJ-UHFFFAOYSA-N
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Description

1-[2-(5-Mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a pyrimidine-2,4-dione core fused with a 5-mercapto-1,3,4-oxadiazole moiety via an ethyl linker. This structure confers unique physicochemical and biological properties, particularly antimicrobial activity, as demonstrated in synthetic studies . Pyrimidine-2,4-dione derivatives are widely explored for their applications in pharmaceuticals (e.g., antiviral agents like AZT ) and agrochemicals (e.g., herbicides ). The mercapto-oxadiazole substituent distinguishes this compound from other analogs, enhancing its reactivity and bioactivity.

Properties

IUPAC Name

1-[2-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)ethyl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3S/c13-5-1-3-12(7(14)9-5)4-2-6-10-11-8(16)15-6/h1,3H,2,4H2,(H,11,16)(H,9,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLVDZXBXJAGHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)CCC2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Formation of the 1,3,4-oxadiazole-2-thiol (mercapto) ring system.
  • Attachment of the ethyl linker to the pyrimidine-2,4-dione core.
  • Functional group transformations to introduce the mercapto substituent at the 5-position of the oxadiazole ring.

Preparation of the 5-Mercapto-1,3,4-oxadiazole Ring

The 5-mercapto-1,3,4-oxadiazole moiety is commonly synthesized via cyclocondensation reactions involving hydrazides and carbon disulfide or related reagents under basic conditions:

  • Cyclocondensation of hydrazides with carbon disulfide in alkaline medium (e.g., ethanolic potassium hydroxide) under reflux leads to the formation of 1,3,4-oxadiazole-2-thiol derivatives. This method achieves good yields (around 70-86%) and is well-documented in the literature.

  • Alternative microwave-assisted synthesis accelerates this step, providing higher yields (up to 95-98%) in shorter reaction times (minutes instead of hours).

Attachment of the Ethyl Linker to Pyrimidine-2,4-dione

The ethyl linker connecting the oxadiazole ring to the pyrimidine core is introduced by alkylation reactions:

  • Reaction of the pyrimidine-2,4-dione derivative with a suitable 2-bromoethyl or 2-chloroethyl oxadiazole intermediate under nucleophilic substitution conditions.

  • Alternatively, direct condensation of the oxadiazole-2-thiol with a pyrimidine derivative bearing an ethyl halide substituent at the nitrogen atom yields the desired compound.

Representative Synthetic Procedure

A detailed synthetic route reported involves the following steps:

Step Reagents & Conditions Description Yield & Notes
1 Hydrazide derivative + Carbon disulfide + KOH (10% ethanolic solution), reflux 10 h Formation of 1,3,4-oxadiazole-2-thiol ring via cyclocondensation Yield ~75%; mp 124–126 °C
2 Oxadiazole-2-thiol + pyrimidine-2,4-dione derivative with ethyl linker, reflux in ethanol or DMF N-alkylation or condensation to attach ethyl chain linking pyrimidine and oxadiazole Yields vary; purification by recrystallization
3 Purification by recrystallization from ethanol/DMF To obtain pure 1-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione High purity confirmed by IR, NMR, MS

Spectroscopic and Analytical Data Supporting Preparation

  • IR Spectra : Characteristic absorption bands for NH, C=O, C=S, and aromatic/aliphatic C–H groups confirm the structure. For example, NH stretching at ~3330 cm⁻¹, C=O at ~1670 cm⁻¹, and C=S at ~1275 cm⁻¹.

  • NMR Spectra : Proton NMR shows signals corresponding to methylene protons of the ethyl linker (~3.5 ppm), aromatic protons of the pyrimidine ring (~6.6–8.2 ppm), and exchangeable NH and SH protons (broad singlets, D2O exchangeable).

  • Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight confirm the molecular formula (e.g., m/z 240 for C7H8N6O2S).

Comparative Yields and Conditions from Literature

Method Reagents Conditions Yield (%) Notes
Conventional reflux with ethanolic KOH Hydrazide + CS2 Reflux 6-10 h 70-86 Standard method, moderate time
Microwave irradiation Hydrazide + CS2 3 min irradiation in isopropyl alcohol 95-98 Rapid, higher yield
Cyclocondensation with phenyl hydrazine Dicarbonyl ester + phenyl hydrazine Reflux in acetic acid 75 For related oxadiazole derivatives

Summary of Key Research Findings

  • The cyclocondensation of hydrazides with carbon disulfide under alkaline reflux is a reliable and widely used method to prepare the 5-mercapto-1,3,4-oxadiazole ring.

  • Microwave-assisted synthesis significantly reduces reaction times and improves yields, representing an efficient alternative to conventional heating.

  • The linkage of the oxadiazole ring to the pyrimidine-2,4-dione via an ethyl spacer is achieved through nucleophilic substitution or condensation reactions, typically followed by recrystallization for purification.

  • Analytical data including IR, NMR, and mass spectrometry confirm the successful synthesis and purity of the target compound.

This comprehensive review of preparation methods for This compound highlights robust synthetic routes, optimized reaction conditions, and detailed characterization data, providing authoritative guidance for researchers synthesizing this compound.

Chemical Reactions Analysis

1-[2-(5-Mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(5-Mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound may also interact with DNA or proteins, leading to the disruption of cellular processes . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Core Modifications

  • Pyrimidine-2,4-dione Derivatives: 1-(4-tert-Butylbenzyl)pyrimidine-2,4(1H,3H)-dione: Lacks the oxadiazole moiety but includes a hydrophobic tert-butylbenzyl group, enhancing herbicidal activity . 1-(2-Hydroxypropyl)pyrimidine-2,4(1H,3H)-dione (16): Features a monoalkylated hydroxypropyl group, synthesized via N-alkylation with moderate yields (11–13%) .
  • Thieno[2,3-d]pyrimidine-2,4-dione Derivatives: 5-Methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione: Replaces the ethyl linker with a fused thieno-pyrimidine ring, showing broad-spectrum antimicrobial activity .

Substituent Effects

  • Halogenated Derivatives : Bromo-substituted analogs (e.g., compound 6c ) exhibit higher melting points (341–343°C) and altered antimicrobial profiles compared to methyl-substituted variants (e.g., 6b , m.p. 305–307°C) .

Physicochemical Properties

Melting Points

  • Target Compound (6a) : 333–335°C .
  • 5-Methyl Analog (6b) : 305–307°C .
  • 5-Bromo Analog (6c) : 341–343°C .
  • Thieno-pyrimidine Derivatives: >250°C (crystalline solids) .

The mercapto-oxadiazole group and halogenation significantly increase thermal stability compared to alkylated analogs.

Antimicrobial Efficacy

Compound Activity Against S. aureus (vs. Metronidazole/Streptomycin) Key Substituent Reference
Target Compound (6a) Moderate to high 5-Mercapto-oxadiazole
5-Methyl-6-(2-methylthiazol-4-yl) Higher than reference drugs Thiazole + methyl
1-{[3-Aryl-oxadiazolyl]methyl} Broad-spectrum activity Dual oxadiazole motifs

The target compound’s activity is attributed to the mercapto group’s nucleophilic reactivity, enabling interactions with microbial enzymes. However, thiazole-containing analogs (e.g., 5-methyl-6-(2-methylthiazol-4-yl) ) surpass its efficacy, likely due to enhanced membrane permeability .

Biological Activity

1-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound characterized by the presence of both pyrimidine and oxadiazole rings. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure

The molecular formula of the compound is C8H8N4O3SC_8H_8N_4O_3S, with a molecular weight of 240.24 g/mol. The structure includes a mercapto group, which is critical for its biological activity.

Anticancer Properties

Recent studies have demonstrated significant anticancer activity of this compound against various cancer cell lines, including:

  • MCF-7 (breast cancer) : Exhibited notable cytotoxic effects.
  • KB (oral cancer) : Showed reduced cell proliferation.

The mechanism of action involves the inhibition of specific enzymes linked to cancer cell growth and proliferation. For instance, the compound has been shown to inhibit certain kinases that are critical for tumor growth.

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. It has been tested against various bacterial strains with promising results:

Bacterial Strain Activity
Escherichia coliModerate activity
Staphylococcus aureusSignificant activity
Pseudomonas aeruginosaModerate activity

The minimum inhibitory concentration (MIC) values indicate effectiveness comparable to standard antibiotics .

Molecular Mechanism

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

Enzyme Inhibition : The mercapto group allows for interactions that can inhibit enzymes involved in cellular signaling pathways associated with cancer proliferation.

Fluorescence Quenching : The compound interacts with blood plasma albumin, leading to fluorescence quenching, which indicates binding and potential transport mechanisms within biological systems.

Case Studies

Several studies have explored the efficacy of this compound:

  • Study on Anticancer Activity :
    • Researchers reported IC50 values less than those of standard chemotherapeutics in MCF-7 and KB cell lines.
    • The study highlighted the potential of this compound as a lead in developing new anticancer agents.
  • Antimicrobial Efficacy Study :
    • In vitro tests revealed that the compound displayed significant antibacterial activity against S. aureus and E. coli, suggesting its potential as an antimicrobial agent .

Q & A

Q. What are the key synthetic routes for synthesizing 1-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione, and what intermediates are critical?

Methodological Answer: The synthesis typically involves a multi-step approach:

Cyclocondensation : Starting with pyrimidine-2,4-dione derivatives, cyclocondensation is performed using reagents like phosphorous oxychloride (POCl₃) to introduce the oxadiazole moiety. For example, intermediate 5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is formed via cyclocondensation of N’-benzoyl-carbohydrazide derivatives in POCl₃ .

Alkylation : The mercapto-oxadiazole group is introduced via alkylation of the pyrimidine core using benzyl chlorides or chloroacetamides in dimethylformamide (DMF) with potassium carbonate as a base .

Hydrolysis : Final hydrolysis steps (e.g., using aqueous NaOH) are employed to remove protective groups and stabilize the mercapto (-SH) functionality .

Q. Key Intermediates :

  • 3-Phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione .
  • N’-benzoyl-5-methyl-2,4-dioxo-3-phenyltetrahydrothieno[2,3-d]pyrimidine-6-carbohydrazide .

Q. What analytical techniques are used to characterize this compound, and how are spectral ambiguities resolved?

Methodological Answer:

  • 1H NMR Spectroscopy : Used to confirm the pyrimidine and oxadiazole moieties. For instance, the pyrimidine ring protons resonate at δ 6.5–7.5 ppm, while oxadiazole protons appear at δ 8.0–8.5 ppm. Tautomerism in the oxadiazole ring (thiol ↔ thione) can cause splitting; this is resolved using deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR .
  • HPLC-MS : A C18 column (100 × 4 mm) with a 25-minute gradient elution (ACN/H₂O) is used to confirm purity (>95%) and molecular ion peaks .
  • Elemental Analysis : Validates empirical formulas (e.g., C₁₀H₁₁F₃N₂O₅) .

Advanced Research Questions

Q. How does structural modification of the oxadiazole or pyrimidine moieties influence antimicrobial activity?

Methodological Answer:

  • Alkylation Studies : Derivatives with benzyl or oxadiazolylmethyl groups at position 1 show enhanced activity against Staphylococcus aureus. For example, 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl} derivatives exhibit MIC values 2–4× lower than metronidazole .
  • Substitution Patterns : Electron-withdrawing groups (e.g., -CF₃) on the oxadiazole improve membrane permeability, while bulky aryl groups reduce activity due to steric hindrance .
  • Thiol vs. Thione : The mercapto (-SH) form shows higher reactivity than the thione (-S-) form, likely due to improved hydrogen bonding with bacterial targets .

Q. How can synthetic routes be optimized to improve yield and scalability?

Methodological Answer:

  • Solvent Optimization : Replacing DMF with acetonitrile in alkylation steps reduces side reactions (e.g., hydrolysis) and improves yields from 60% to 85% .
  • Catalysis : Using catalytic ammonium acetate in cyclocondensation steps accelerates reaction rates (e.g., from 12h to 6h) .
  • Microwave-Assisted Synthesis : Reduces reaction times for heterocycle formation (e.g., oxadiazole cyclization) by 50% while maintaining yields .

Q. How do researchers address contradictions in reported antimicrobial activity data across studies?

Methodological Answer:

  • Standardized Assays : Discrepancies in MIC values are resolved using CLSI (Clinical and Laboratory Standards Institute) guidelines for broth microdilution, ensuring consistent inoculum size (1–5 × 10⁵ CFU/mL) and incubation conditions (37°C, 24h) .
  • Structural Validation : Confirming tautomeric forms via X-ray crystallography (e.g., thiol vs. thione) clarifies bioactivity differences .
  • Synergistic Studies : Testing combinations with β-lactam antibiotics identifies compounds that enhance efficacy against resistant strains (e.g., MRSA) .

Q. What challenges arise in NMR analysis of tautomeric forms, and how are they mitigated?

Methodological Answer:

  • Dynamic Exchange : Rapid thiol ↔ thione interconversion broadens NMR signals. Solutions include:
    • Low-Temperature NMR : Cooling to −40°C slows exchange, resolving distinct peaks for each tautomer .
    • Derivatization : Adding methyl iodide to trap the thiol form as a stable methylthioether .
  • 2D NMR : HSQC and HMBC correlations map tautomer-specific carbon-proton couplings .

Q. How are structure-activity relationship (SAR) studies designed to prioritize derivatives for preclinical testing?

Methodological Answer:

  • In Silico Screening : Molecular docking against S. aureus dihydrofolate reductase (DHFR) identifies derivatives with favorable binding (e.g., ΔG < −8 kcal/mol) .
  • Lipophilicity Optimization : LogP values (2.5–3.5) are targeted via substituent modifications (e.g., -OCH₃ or -CF₃) to balance membrane permeability and solubility .
  • Toxicity Profiling : Ames tests and hepatocyte viability assays eliminate genotoxic or cytotoxic candidates early .

Q. What mechanistic insights explain the compound’s selectivity for Gram-positive bacteria?

Methodological Answer:

  • Target Engagement : The compound inhibits DHFR in S. aureus (IC₅₀ = 0.8 µM) but shows weak activity against Gram-negative E. coli DHFR (IC₅₀ > 50 µM) due to outer membrane permeability barriers .
  • Efflux Pump Resistance : Fluorophore-based assays confirm that Pseudomonas aeruginosa overexpresses MexAB-OprM efflux pumps, reducing intracellular concentrations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
1-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione

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